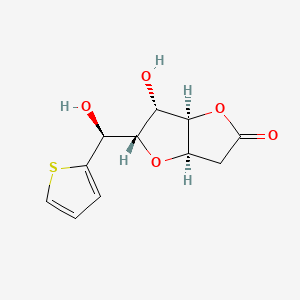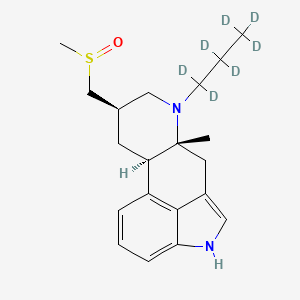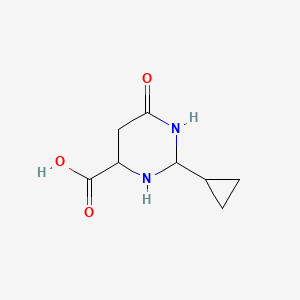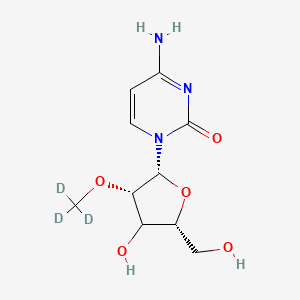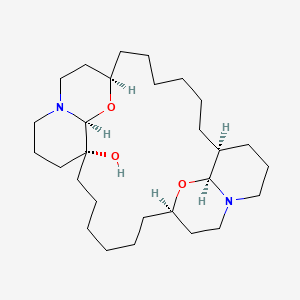
Laquinimod-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laquinimod-d5, also known as ABR-215062-d5, is a deuterium-labeled derivative of Laquinimod. Laquinimod is an orally available carboxamide derivative that acts as a potent immunomodulator. It is primarily studied for its potential to prevent neurodegeneration and inflammation in the central nervous system. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of Laquinimod .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Laquinimod-d5 involves the incorporation of deuterium atoms into the Laquinimod molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product. This typically includes optimizing reaction conditions, using high-purity deuterated reagents, and employing advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Laquinimod-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Laquinimod can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert Laquinimod to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of Laquinimod, and substituted analogs. These products are often studied to understand the metabolic pathways and pharmacological properties of Laquinimod .
Wissenschaftliche Forschungsanwendungen
Laquinimod-d5 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of Laquinimod. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation products of Laquinimod.
Biology: Employed in cellular and molecular biology studies to investigate the effects of Laquinimod on various cell types and signaling pathways.
Medicine: Utilized in pharmacological studies to understand the therapeutic potential of Laquinimod in treating multiple sclerosis and other neurodegenerative diseases.
Industry: Applied in the development of new immunomodulatory drugs and in the quality control of pharmaceutical formulations containing Laquinimod .
Wirkmechanismus
Laquinimod-d5 exerts its effects through a multipronged immunomodulatory mechanism. It reduces the activation of astrocytic NF-κB, thereby preventing inflammation and neurodegeneration. Laquinimod also modulates the activity of dendritic cells and natural killer cells, enhancing their immunoregulatory functions. The molecular targets include NF-κB, CD155, and various cytokines and chemokines involved in immune responses .
Vergleich Mit ähnlichen Verbindungen
Laquinimod-d5 is structurally similar to other quinoline-3-carboxamide derivatives, such as Roquinimex (Linomide). this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Roquinimex (Linomide): Studied for its immunomodulatory effects but discontinued due to adverse events.
Fingolimod: Another oral immunomodulator used in the treatment of multiple sclerosis.
Teriflunomide: An immunomodulatory drug used for relapsing forms of multiple sclerosis
This compound’s uniqueness lies in its ability to provide insights into the metabolic and pharmacokinetic properties of Laquinimod, aiding in the development of safer and more effective therapeutic agents.
Eigenschaften
Molekularformel |
C19H17ClN2O3 |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3/i4D,5D,6D,8D,9D |
InChI-Schlüssel |
GKWPCEFFIHSJOE-SPUMIAEJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O)[2H])[2H] |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


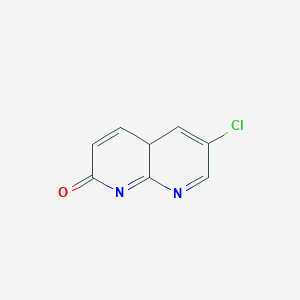
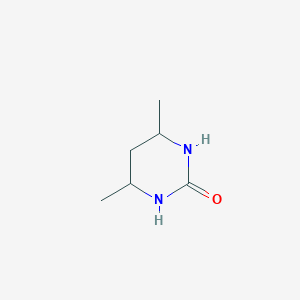
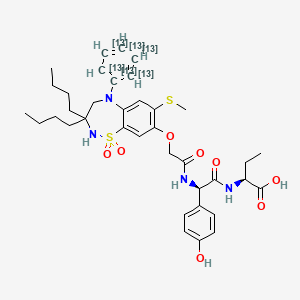
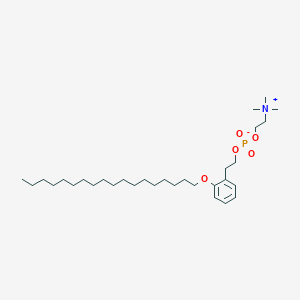


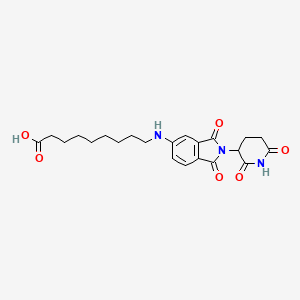
![(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide](/img/structure/B12364846.png)
